N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O2 and its molecular weight is 353.397. The purity is usually 95%.
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Biological Activity
N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This compound's unique structure contributes to its interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine ring substituted with a dimethylphenyl group and a fluorophenyl group. Its molecular formula is C20H20FN3O2, and it exhibits properties typical of pyrimidine derivatives. The presence of the fluorine atom is particularly noteworthy as it can influence the compound's lipophilicity and biological activity.
Antimicrobial Properties
Research has shown that various pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structural features have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. A study highlighted that certain pyrimidines showed potent inhibition against these pathogens, suggesting that this compound could possess similar properties due to its structural analogies .
Anticancer Activity
The anticancer potential of tetrahydropyrimidines has been explored in various studies. For example, compounds structurally related to this compound have been tested against several cancer cell lines. These studies often reveal that modifications in the phenyl substituents can significantly enhance cytotoxicity against tumor cells. The mechanism typically involves the inhibition of key enzymes or pathways involved in cell proliferation .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. For instance:
- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or other metabolic pathways critical for cell survival.
- Receptor Modulation : The compound could act as a modulator for various receptors implicated in cancer or infectious disease processes.
Case Studies
- Antibacterial Activity : A series of pyrimidine derivatives were synthesized and screened for antibacterial activity. Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .
- Cytotoxicity Assays : In vitro studies involving human cancer cell lines demonstrated that certain derivatives showed significant cytotoxicity with IC50 values in the low micromolar range. This suggests that structural modifications can enhance the anticancer efficacy of tetrahydropyrimidines .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-11-4-5-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-8-15(21)9-7-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHZYXJVWLAGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.